molecular formula C9H8N4O6 B2533438 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866151-98-6

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid

Cat. No.: B2533438
CAS No.: 866151-98-6
M. Wt: 268.185
InChI Key: WBFKZHUUQSVZQV-UHFFFAOYSA-N
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Description

1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acid (CAS 866151-98-6) is a high-value azetidine-based building block in pharmaceutical chemistry and drug discovery. This compound features a unique structure combining a conformationally rigid azetidine ring with a strong electron-withdrawing 3,5-dinitropyridin-2-yl group . The presence of the carboxylic acid functional group makes it an ideal substrate for further chemical modifications, such as amide coupling, to fine-tune solubility and pharmacokinetic properties . Its primary research value lies in its potential as a core scaffold for synthesizing biologically active molecules . The strong electron-withdrawing nature of the 3,5-dinitropyridine moiety is of significant interest in developing highly sensitive and selective fluorescent probes for the detection of biological thiols (biothiols) like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) . This group acts as a recognition site, undergoing nucleophilic aromatic substitution (SNAr) with thiolates, and quenches fluorescence via a photoinduced electron transfer (PET) mechanism, enabling an "OFF-ON" fluorescent response . Researchers can leverage this mechanism to create probes for monitoring biothiol levels, which are critical biomarkers associated with Parkinson's disease, cardiovascular diseases, and Alzheimer's disease . This product is intended for research applications and is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKZHUUQSVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Benzyl-3,3-Bis(hydroxymethyl)azetidine

The core methodology involves base-catalyzed elimination of water from N-benzyl-3,3-bis(hydroxymethyl)azetidine (Equation 1):

$$
\text{N-Benzyl-3,3-bis(hydroxymethyl)azetidine} \xrightarrow[\text{ZnO, 200°C}]{\text{KOH}} \text{N-Benzyl-azetidine-3-carboxylic acid} + \text{H}_2\uparrow
$$

Key process parameters from:

  • Catalyst : Zinc oxide (0.2–5 wt%) preferred for viscosity control
  • Temperature : 175–225°C (optimal 200°C)
  • Pressure : Atmospheric to 10⁷ Pa (no significant yield improvement under high pressure)

Hydrogen gas evolution (14.4 L per 200 mmol substrate) serves as an in situ reaction progress indicator.

Hydrogenolytic Deprotection

Removal of the N-benzyl group is achieved via catalytic hydrogenation:

Representative Protocol:

  • Substrate : N-Benzyl-azetidine-3-carboxylic acid (34.2 g) in acetic acid (150 mL)
  • Catalyst : 10% Pd/C (2 g)
  • Conditions : H₂ atmosphere, 50–55°C, 22 h
  • Workup : Filtration, solvent evaporation, isopropyl alcohol crystallization
  • Yield : 17 g (90% purity)

Critical to success is maintaining acidic conditions (acetic acid) to prevent zwitterion formation and ensure catalyst activity.

Coupling Strategies: Conjoining Pyridine and Azetidine Moieties

The final assembly of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid necessitates regioselective bond formation between the electron-deficient pyridine and the azetidine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of 3,5-dinitropyridin-2-amine is highly activated for SNAr due to:

  • -I/-M effects from adjacent nitro groups
  • Leaving group potential of the amino group via diazotization

Proposed Pathway:

  • Diazotization : Convert 3,5-dinitropyridin-2-amine to 2-diazonium-3,5-dinitropyridine using NaNO₂/HCl
  • Chloride Displacement : Treat with CuCl to form 2-chloro-3,5-dinitropyridine
  • Azetidine Coupling : React with azetidine-3-carboxylic acid in DMF at 80–100°C with K₂CO₃ base

Challenges :

  • Carboxylic acid proton may hinder nucleophilicity → Protection strategy : Use methyl ester (later saponified)
  • Competing hydrolysis of chloro intermediate → Anhydrous conditions required

Buchwald-Hartwig Amination

An alternative Pd-mediated coupling could directly utilize 3,5-dinitropyridin-2-amine:

$$
\text{3,5-Dinitropyridin-2-amine} + \text{Azetidine-3-carboxylic acid} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3, \text{Cs}2\text{CO}3} \text{Target Compound}
$$

However, the strong electron-withdrawing nitro groups may deactivate the aryl halide, necessitating high temperatures (>120°C) and specialized ligands.

Process Optimization and Scalability Considerations

Synthetic efficiency hinges on addressing three critical bottlenecks:

Nitropyridine Stability Under Coupling Conditions

Thermogravimetric analysis (TGA) data from shows 3,5-dinitropyridin-2-amine decomposition onset at 210°C, constraining reaction temperatures during coupling. Microwave-assisted synthesis could enhance rates while avoiding thermal degradation.

Purification Challenges

Final product purification requires orthogonal methods:

  • Acid-base extraction : Leverage carboxylic acid pKa (~4.5)
  • Preparative HPLC : C18 column, 0.1% TFA/ACN gradient
  • Crystallization : Isopropyl alcohol/water mixtures

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): The nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include thiols and amines, often under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of fluorescent probes for detecting biothiols in biological systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of fluorescent probes, the compound’s fluorescence is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution . This mechanism is crucial for its application in detecting biological thiols.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key structural analogs of azetidine-3-carboxylic acid, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of Azetidine-3-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
Azetidine-3-carboxylic Acid None 101.1 (calculated) 36476-78-5 Lab chemical, synthetic intermediate
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic Acid 1-Benzylpiperidin-4-yl Not provided 889952-36-7 Hazardous lab chemical
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic Acid tert-Butoxycarbonyl (Boc) Not provided 142253-55-2 Stable synthetic intermediate
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic Acid 4-Chloro-6-methoxy-triazin-2-yl 244.63 1342476-50-9 Research use (95% purity)
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic Acid 3,5-Dimethylbenzoyl 233.26 1478697-22-1 Lab use (min. 95% purity)
Hemifumarate salt of 1-[4-(...)benzyl]azetidine-3-carboxylic Acid Complex benzyl group with trifluoromethyl and cyclohexyl Not provided EP2681475 Treatment of lymphocyte-mediated diseases
Target: 1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic Acid 3,5-Dinitropyridin-2-yl ~283.2 (estimated) Not available Hypothetical: Explosives, enzyme inhibition, intermediates

Structural and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 3,5-dinitropyridin-2-yl substituent is strongly electron-withdrawing, which could enhance acidity at the carboxylic acid position and reduce nucleophilicity of the azetidine nitrogen.
  • Heterocyclic Substituents : The triazine substituent in introduces a nitrogen-rich heterocycle, likely enhancing hydrogen-bonding interactions in drug design. The nitro groups in the target compound may favor applications in high-energy materials or as intermediates in electrophilic substitutions.

Biological Activity

1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C₉H₈N₄O₄
  • Molecular Weight : 224.18 g/mol
  • IUPAC Name : 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid

This compound features a pyridine ring substituted with two nitro groups and an azetidine ring, which is crucial for its biological activity.

Biological Activity Overview

1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acid has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
  • Antimalarial Activity : Research indicates potential efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have demonstrated activity against drug-resistant strains.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntimalarialEffective against P. falciparum
CytotoxicityLow toxicity in human cells

The mechanisms underlying the biological activities of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical enzymes in pathogens, disrupting their metabolic processes.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or transporters, altering cellular functions and leading to antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological implications of azetidine derivatives, including 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives with similar structures exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant strains.

Case Study 2: Antimalarial Properties

Research focusing on azetidine-based compounds revealed that some derivatives showed EC₅₀ values in the low micromolar range against P. falciparum. These findings indicate that modifications to the azetidine scaffold can enhance antimalarial activity while maintaining low cytotoxicity in human cell lines.

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